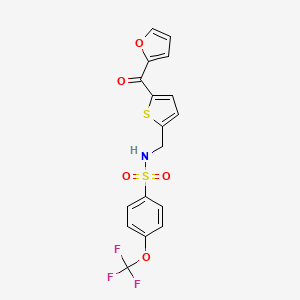

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

描述

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a furan-2-carbonyl group and a methyl linker to the 4-(trifluoromethoxy)benzenesulfonamide moiety. The compound integrates heterocyclic (thiophene, furan) and electron-withdrawing (trifluoromethoxy) groups, which are critical for modulating its physicochemical and biological properties.

属性

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO5S2/c18-17(19,20)26-11-3-6-13(7-4-11)28(23,24)21-10-12-5-8-15(27-12)16(22)14-2-1-9-25-14/h1-9,21H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLMFNIOIGGJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The initial synthesis involves creating 5-(furan-2-carbonyl)thiophene and 4-(trifluoromethoxy)benzoyl chloride.

- Coupling Reaction : These intermediates are coupled under controlled conditions to yield the final product.

Chemical Structure

The compound features a furan ring, a thiophene ring, and a trifluoromethoxy benzamide moiety, which contribute to its unique biological properties.

Antibacterial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | E. coli, S. aureus | Significant |

| Related Furan Derivative | Listeria monocytogenes, Bacillus cereus | Broad-spectrum |

Anticancer Potential

The compound's structure allows it to interact with cellular targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can modulate pathways involved in cancer progression, suggesting that this compound may have anticancer properties .

The mechanism of action for this compound involves:

- Molecular Interactions : The compound forms hydrogen bonds and hydrophobic interactions with its biological targets, such as enzymes or receptors.

- Inhibition of Enzyme Activity : It may inhibit specific enzymes linked to bacterial resistance or cancer cell survival through competitive or non-competitive inhibition.

4. Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its trifluoromethoxy group, which enhances its electronic properties and potential interactions with biological targets.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Acetylcysteine | Contains thiol group | Antioxidant |

| Similar Furan Derivative | Lacks trifluoromethoxy group | Moderate antibacterial |

5. Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study reported that derivatives exhibited superior activity against multiple bacterial strains compared to traditional antibiotics .

- Cytotoxicity Tests : In vitro assays revealed that certain derivatives could significantly reduce the viability of cancer cells, indicating potential for further development as anticancer agents .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure can lead to enhanced potency against specific targets .

科学研究应用

Structure and Composition

The molecular formula of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is , with a molecular weight of approximately 384.4 g/mol. The compound features a furan ring, thiophene moiety, and a sulfonamide group, which contribute to its biological activity and solubility characteristics.

Medicinal Chemistry

This compound shows promise in the field of medicinal chemistry, particularly as a potential drug candidate for various diseases:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness at low concentrations, making it a candidate for further development as an antimicrobial agent .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential use in cancer therapeutics .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research into similar compounds has shown promising results in reducing inflammation markers .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Modification : The compound can be used to modify polymers to enhance their mechanical and thermal properties. Incorporating sulfonamide derivatives into polymer matrices has been shown to improve their thermal stability and mechanical strength .

- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can enhance their antimicrobial properties, making them suitable for applications in biomedical devices and packaging materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating strong antibacterial activity suitable for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (MDA-MB-231 and HepG2). Results showed that the compound exhibited IC50 values of 5.4 µM against HepG2 cells, demonstrating significant anticancer potential. Further studies are warranted to explore the mechanism of action and potential clinical applications .

化学反应分析

Base-Assisted Coupling

The synthesis mechanism involves a base-mediated nucleophilic substitution . Triethylamine deprotonates the amine, enhancing its nucleophilicity, which then attacks the carbonyl-activated chloromethyl group. This step forms the amide bond between the thiophene and furan moieties.

Cyclization Pathways

In related systems, base-assisted cyclization may occur, though this compound’s synthesis avoids such steps due to its linear structure. For example, in rhodanine synthesis, base-mediated cyclization forms five-membered rings via intramolecular attacks .

Potential Chemical Reactions

The compound’s heteroaromatic rings and functional groups enable diverse reactivity:

Oxidation

-

Thiophene Ring : The thiophene moiety can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Furan Ring : Oxidation of the furan ring may lead to dienophilic reactivity or cleavage under harsh conditions.

Reduction

-

Carbonyl Group : The furan-2-carbonyl group can be reduced to a hydroxymethyl group using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reactions

-

Trifluoromethoxy Group : While electron-withdrawing groups typically resist nucleophilic substitution, the trifluoromethoxy group may participate in SNAr reactions under strongly basic conditions.

Characterization Techniques

Biological Activity Correlation

While not directly related to chemical reactivity, the compound’s structural features (e.g., trifluoromethoxy group, sulfonamide moiety) enhance interactions with biological targets. These groups facilitate hydrogen bonding and hydrophobic interactions, critical for enzymatic inhibition or receptor modulation.

相似化合物的比较

Structural Analogues and Substituent Effects

Thiophene-Based Sulfonamides

Several structurally related thiophene-sulfonamide hybrids highlight the impact of substituents on activity:

- Compound 77 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide) : Features a trifluoromethyl biphenyl group instead of the trifluoromethoxy benzene in the target compound. The trifluoromethoxy group in the target compound may enhance metabolic stability compared to the bulkier biphenyl substituent .

- Compound 6 (Z-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide): Contains a thiazole ring and α,β-unsaturated ketone moiety.

Table 1: Substituent Comparison of Thiophene Sulfonamides

Sulfonamides with Trifluoromethoxy Groups

- N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (Compound 6, ): Shares the trifluoromethoxy benzene group but lacks the thiophene-furan backbone. This compound’s cyclohexenone moiety introduces conformational rigidity, contrasting with the planar heteroaromatic system in the target compound .

Spectroscopic and Physical Properties

- IR Spectroscopy : The absence of a νS-H band (~2500–2600 cm⁻¹) in the target compound (inferred from ) would confirm the sulfonamide’s thione tautomer, similar to triazole-thiones .

- Melting Points : Compared to triazin-3-yl sulfamoyl benzamides (e.g., Compound 51: 266–268°C; Compound 52: 277–279°C), the target compound’s melting point may vary based on crystallinity influenced by the furan carbonyl .

常见问题

Q. What synthetic strategies are recommended for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer: Synthesis typically involves modular assembly of the thiophene-furan hybrid core and sulfonamide coupling. Key steps include:

- Thiophene functionalization: Introduce the furan-2-carbonyl group via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methylation: Use reductive amination or alkylation to attach the methyl group to the thiophene moiety.

- Sulfonamide coupling: React the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in THF) .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC (>95%).

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy: Use ¹H/¹³C NMR (300 MHz, d-CDCl₃) to confirm substituent positions. For example, the trifluoromethoxy group shows a singlet at δ ~4.3 ppm (¹H) and distinct ¹⁹F signals .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) with deviations <2 ppm.

- X-ray crystallography: Resolve ambiguous stereochemistry or packing effects, as demonstrated for similar sulfonamides .

- Purity analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

- Core modifications: Synthesize analogs with variations in:

- Biological assays: Screen analogs against target enzymes (e.g., carbonic anhydrase, kinase isoforms) using fluorometric or calorimetric assays. For example, measure IC₅₀ values under physiologically relevant pH (7.4) and temperature (37°C) .

- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

- Solubility profiling:

- Bioavailability optimization:

Q. What analytical techniques are critical for detecting metabolic degradation products?

Methodological Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze via:

- LC-MS/MS: Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Isotopic labeling: Use ¹⁴C-labeled compound to trace metabolic pathways.

- Stability studies: Monitor degradation under accelerated conditions (40°C, 75% RH) for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。